7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8-6(2-3-10-5)7(4-11-8)9(12)13/h2-4,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQRCUXXPFOGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219933 | |
| Record name | 7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-45-9 | |
| Record name | 7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with acetic anhydride can lead to the formation of the pyrrolopyridine core, followed by methylation and carboxylation steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a promising candidate for anticancer research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and synthetic properties of 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be inferred through comparisons with structurally related compounds. Key analogs include:
Table 1: Comparative Analysis of Pyrrolo[2,3-c]pyridine-3-carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties :
- Methyl vs. Hydroxy Groups : The 7-methyl derivative (target compound) likely exhibits greater lipophilicity compared to the 7-hydroxy analog (), which has hydrogen-bonding capacity due to the hydroxyl group.
- Position of Carboxylic Acid : Derivatives with the carboxylic acid at position 3 (e.g., ) versus position 2 () show distinct electronic environments, affecting solubility and reactivity.
Synthetic Yields :
- Methoxy and chloro substituents at position 5 or 7 () are synthesized with yields ranging from 71–95%, suggesting that steric and electronic factors influence reaction efficiency.
Biological Relevance :
- Methyl and ethyl groups (e.g., ) enhance membrane permeability, making such derivatives promising for drug development. In contrast, polar groups like hydroxy () may improve water solubility but reduce bioavailability .
Biological Activity
7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a compound belonging to the pyrrolo[2,3-c]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H9N2O2
- Molecular Weight : 189.19 g/mol
This compound features a pyrrole ring fused to a pyridine ring, with a carboxylic acid group that plays a crucial role in its biological activity.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[2,3-c]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity of Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Ovarian Cancer | 5.0 | Apoptosis induction |
| Compound B | Breast Cancer | 10.0 | Cell cycle arrest |
2. Anti-inflammatory Effects
The anti-inflammatory properties of derivatives have been investigated through various assays. For example, the inhibition of cyclooxygenase (COX) enzymes has been a focal point. Compounds derived from this compound have shown promising results in reducing inflammation markers in vitro.
Table 2: COX Inhibition by Pyrrolo[2,3-c]pyridine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | 0.04 | 0.04 |
| Compound D | 0.05 | 0.03 |
3. Antimycobacterial Activity
The antimycobacterial activity of this compound has also been explored. Studies indicate that certain derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents for tuberculosis.
Case Study: Efficacy Against Mycobacterium tuberculosis
In vitro assays revealed that a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of <0.15 µM against Mtb, indicating strong antimycobacterial properties.
Structure-Activity Relationship (SAR)
The SAR studies have elucidated that the presence and position of functional groups significantly influence the biological activity of pyrrolo[2,3-c]pyridine derivatives. The carboxylic acid group is critical for enhancing activity against various targets, including cancer cells and inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid?
- Answer: Common routes include cyclization reactions using precursors like pyridinecarboxaldehydes or coupling reactions with cyclopropane intermediates. For example, condensation of pyrrole-2-carboxaldehyde derivatives with methyl isocyanoacetate in tetrahydrofuran (THF) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base can yield structurally similar pyrrolopyridine cores . Active methylene reagents may also be employed to functionalize the pyrrole ring, as demonstrated in the synthesis of 1H-pyrrolo[2,3-b]pyridines .
Q. How is the compound characterized to confirm its structure and purity?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) resolves proton environments and carbon frameworks, while electrospray ionization mass spectrometry (ESIMS) confirms molecular weight . High-performance liquid chromatography (HPLC) assesses purity (>97% in some cases), and melting points (e.g., 273–278.5°C for related compounds) provide additional validation .
Q. What purification techniques are effective for isolating this compound?
- Answer: Recrystallization from polar solvents (e.g., ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) are standard. High-purity grades (>95%) are achievable via preparative HPLC, as noted for structurally analogous pyridinecarboxylic acids .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Answer: Reaction conditions (temperature, solvent polarity, and catalyst/base selection) critically impact yields. For example, DBU-mediated condensations in THF improve cyclization efficiency . Microwave-assisted synthesis or flow chemistry may reduce side reactions, while protecting groups (e.g., methyl esters) can stabilize intermediates .
Q. How can regioselectivity challenges during functionalization of the pyrrolo[2,3-c]pyridine scaffold be addressed?
- Answer: Electrophilic substitution patterns are influenced by directing groups. Bromination at position 4 of pyrrolo[2,3-b]pyridine derivatives (e.g., 4-bromo analogs) highlights the role of electron-rich positions . Computational modeling (DFT) predicts reactive sites, and blocking groups (e.g., trifluoromethyl) can direct functionalization .
Q. What analytical approaches resolve discrepancies in spectroscopic data (e.g., unexpected NMR signals)?
- Answer: Contradictions may arise from tautomerism or impurities. Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) clarifies tautomeric equilibria . 2D NMR techniques (COSY, HSQC) map connectivity, while LC-MS/MS identifies trace impurities. Cross-validation with X-ray crystallography (where feasible) resolves ambiguities .
Q. How do structural modifications (e.g., electron-withdrawing groups) influence reactivity or biological activity?
- Answer: Substituents like trifluoromethyl groups enhance metabolic stability and binding affinity in related pyrrole-2-carboxylic acid derivatives . Structure-activity relationship (SAR) studies on methyl and halogenated analogs reveal correlations between lipophilicity and bioactivity, guiding lead optimization .
Methodological Considerations
- Synthesis Design: Prioritize modular routes (e.g., Suzuki couplings for aryl introductions) to enable rapid diversification .
- Data Validation: Use orthogonal analytical methods (e.g., NMR + HPLC + elemental analysis) to confirm purity and structure .
- Contradiction Analysis: Compare synthetic batches to isolate variables (e.g., reagent purity, reaction time) when yields fluctuate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
